2-(chloromethyl)-1H-imidazole Hydrochloride
Overview
Description
2-(chloromethyl)-1H-imidazole Hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1H-imidazole Hydrochloride typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, which produces 2-(chloromethyl)-1H-imidazole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1H-imidazole Hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and amino-imidazoles.
Oxidation: Products include imidazole carboxylic acids and imidazole aldehydes.
Reduction: Products include methyl-imidazoles.
Scientific Research Applications
2-(chloromethyl)-1H-imidazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules and the development of enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1H-imidazole Hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)pyridine Hydrochloride
- 2-(chloromethyl)benzimidazole Hydrochloride
- 2-(chloromethyl)thiazole Hydrochloride
Uniqueness
2-(chloromethyl)-1H-imidazole Hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industrial processes.
Properties
IUPAC Name |
2-(chloromethyl)-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBZNZWJLAXIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375418 | |
Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71670-77-4 | |
Record name | 71670-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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